CID 52942958

Description

Based on contextual references to similar PubChem CIDs (e.g., boronic acids, indole derivatives, or steroid-like molecules), CID 52942958 may belong to a class of bioactive or synthetic intermediates. Analytical techniques such as collision-induced dissociation (CID) mass spectrometry, as described in , are critical for elucidating its structural characteristics and fragmentation patterns .

Properties

Molecular Formula |

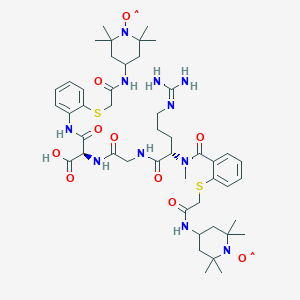

C47H69N11O10S2 |

|---|---|

Molecular Weight |

1012.3 g/mol |

InChI |

InChI=1S/C47H69N11O10S2/c1-44(2)21-28(22-45(3,4)57(44)67)52-36(60)26-69-33-18-12-10-15-30(33)41(64)56(9)32(17-14-20-50-43(48)49)39(62)51-25-35(59)55-38(42(65)66)40(63)54-31-16-11-13-19-34(31)70-27-37(61)53-29-23-46(5,6)58(68)47(7,8)24-29/h10-13,15-16,18-19,28-29,32,38H,14,17,20-27H2,1-9H3,(H,51,62)(H,52,60)(H,53,61)(H,54,63)(H,55,59)(H,65,66)(H4,48,49,50)/t32-,38+/m0/s1 |

InChI Key |

GUCPTRJTGNVVHA-SCAVLVJOSA-N |

Isomeric SMILES |

CC1(CC(CC(N1[O])(C)C)NC(=O)CSC2=CC=CC=C2C(=O)N(C)[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@H](C(=O)NC3=CC=CC=C3SCC(=O)NC4CC(N(C(C4)(C)C)[O])(C)C)C(=O)O)C |

Canonical SMILES |

CC1(CC(CC(N1[O])(C)C)NC(=O)CSC2=CC=CC=C2C(=O)N(C)C(CCCN=C(N)N)C(=O)NCC(=O)NC(C(=O)NC3=CC=CC=C3SCC(=O)NC4CC(N(C(C4)(C)C)[O])(C)C)C(=O)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of CID 52942958 and Comparable Compounds

Key Observations:

Physicochemical Properties: CID 53216313 and CID 252137 exhibit moderate solubility (0.24–0.052 mg/mL), typical of halogenated or aromatic compounds. Betulin (CID 72326), a triterpenoid, shows extremely low aqueous solubility due to its hydrophobic structure . LogP values for CID 53216313 (2.15 via XLOGP3) suggest moderate lipophilicity, aligning with boronic acids' membrane permeability .

Biological Relevance: Betulin derivatives (e.g., CID 72326 and CID 64971) demonstrate antiviral and anti-inflammatory properties, highlighting the importance of hydroxyl and carboxylic acid groups in bioactivity .

Synthetic Accessibility :

Analytical and Computational Comparisons

- Mass Spectrometry: Source-induced CID () differentiates isomers like ginsenosides by fragmentation patterns, a method applicable to this compound for structural validation .

- Similarity Scoring : Computational tools (e.g., Tanimoto coefficients) quantify structural overlap. CID 252137's high similarity (0.86–0.98) to indole derivatives suggests this compound may also cluster within a narrow structural niche .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.